3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
BenchChem offers high-quality 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H30N4O4S2 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(5Z)-3-hexyl-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H30N4O4S2/c1-3-4-5-6-10-27-22(30)18(33-23(27)32)15-17-19(24-9-13-31-14-12-28)25-20-16(2)8-7-11-26(20)21(17)29/h7-8,11,15,24,28H,3-6,9-10,12-14H2,1-2H3/b18-15- |
InChI Key |
UEPABAFUMHKTFX-SDXDJHTJSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCOCCO)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCOCCO)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that combines a thiazolidinone ring with a pyridopyrimidinone core. This unique structure suggests potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 502.7 g/mol. The presence of various functional groups, including thioxo and thiazolidinone moieties, enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The thiazolidinone structure can facilitate binding to active sites, potentially leading to inhibition of enzymatic activity. The exact pathways remain to be elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at various receptor sites.
Biological Activities
Research indicates that derivatives of thiazolidinones exhibit a wide range of biological activities, including:
-
Anticancer Activity :
- Thiazolidinone derivatives have shown promising results against various cancer cell lines. For instance, compounds similar to the target compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cells .
- A specific derivative exhibited an IC50 value of 0.72 µM against A549 cells, indicating potent anticancer properties .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies
A study focusing on thiazolidinone-based compounds revealed that modifications at specific positions on the thiazolidinone ring significantly influenced their biological activities. For example:
| Compound | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound 5i | Thiazolidinone hybrid | 1.35 | Anticancer |
| Compound 5c | Thiazolidinone hybrid | 1.70 | Anticancer |
| Compound 3d | Thiourea-based | 4.15 | Antiproliferative |
These findings underscore the importance of structural modifications in enhancing biological efficacy .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multiple steps, including the formation of the thiazolidinone ring and subsequent modifications to introduce the pyridopyrimidinone core. Key reactions include:
- Oxidation : The thioxo group can be oxidized to sulfoxides or sulfones.
- Reduction : The oxo group may be reduced to a hydroxyl group.
- Substitution Reactions : Various nucleophiles can be introduced under basic conditions to modify the phenoxy group.
These reactions are vital for optimizing the compound's biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
